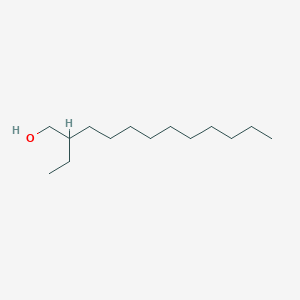

2-Ethyl-1-dodecanol

Description

Background and Significance of Branched Long-Chain Alcohols in Chemical Research

Branched long-chain alcohols are a significant class of organic compounds that have garnered considerable interest in chemical research due to their distinct properties compared to their straight-chain isomers. The branching in the alkyl chain disrupts the regular packing of the molecules, which generally leads to lower melting points and pour points. researchgate.netsrce.hr This characteristic is particularly valuable in applications requiring fluidity at low temperatures, such as in the formulation of lubricants and hydraulic fluids. rsc.org

Furthermore, the branched structure can influence the reactivity and interfacial properties of these alcohols and their derivatives. For instance, esters derived from branched alcohols often exhibit enhanced thermal and oxidative stability. srce.hr In the field of material science, the unique architecture of branched alcohols is exploited to create surfactants and emulsifiers with specific functionalities. ontosight.ai Their biodegradability is another key advantage, making them an environmentally friendlier alternative to some petroleum-based products. researchgate.net Research into branched-chain higher alcohols is also driven by their potential as biofuels, offering higher energy density and lower hygroscopicity compared to ethanol (B145695). researchgate.net

Overview of Existing Academic Literature on 2-Ethyl-1-dodecanol and Related Branched Alcohols

Academic literature on this compound and related branched alcohols, often referred to as Guerbet alcohols, highlights their synthesis, properties, and applications. researchgate.netgoogle.com The Guerbet reaction, a self-condensation of a primary aliphatic alcohol at elevated temperatures with a catalyst, is the primary method for synthesizing these β-alkylated dimer alcohols. rsc.orggoogle.com Research has focused on optimizing catalytic systems, which are typically composed of a catalyst and a base, to improve reaction efficiency and selectivity. google.comgoogle.com

Studies have extensively characterized the physical properties of Guerbet alcohols, noting their significantly lower melting points compared to their linear isomers. researchgate.netrsc.org This property is a direct consequence of the branching in their structure. researchgate.net The literature also documents the use of branched alcohols in the synthesis of various derivatives, such as esters and surfactants, and investigates how the branched structure influences the properties of these downstream products. srce.hraocs.org For example, esters of Guerbet alcohols are explored as biodegradable lubricating oil base stocks with excellent liquidity at low temperatures. researchgate.net

Research Objectives and Scope for In-depth Study of this compound

An in-depth study of this compound would aim to build upon the existing body of knowledge with several key objectives. A primary goal would be to fully elucidate its physicochemical properties through both experimental measurements and computational modeling. This would involve a detailed analysis of its spectroscopic data to confirm its molecular structure and a comprehensive evaluation of its thermal and fluid properties.

Another research objective would be to explore and optimize novel synthetic routes to this compound, potentially investigating more sustainable and efficient catalytic systems for the Guerbet reaction. This could include the development of heterogeneous catalysts to simplify product purification and catalyst recycling.

Furthermore, a detailed investigation into the performance of this compound and its derivatives in various applications would be a crucial aspect of the research. This would involve synthesizing a range of esters, ethers, and surfactants from this compound and systematically evaluating their properties, such as lubricity, detergency, and emulsifying power.

Finally, a comprehensive study would also include an assessment of the environmental fate and biodegradability of this compound to provide a complete profile of this industrially relevant chemical.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H30O |

| Molecular Weight | 214.39 g/mol |

| IUPAC Name | 2-ethyldodecan-1-ol |

| CAS Number | 19780-33-7 |

| Appearance | Oily liquid |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAZXXVUILTVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337922 | |

| Record name | 2-Ethyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-33-7 | |

| Record name | 2-Ethyl-1-dodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-1-DODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9664UN0JVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Ethyl 1 Dodecanol

Chemical Synthesis Approaches for Branched Long-Chain Alcohols

The production of branched long-chain alcohols like 2-ethyl-1-dodecanol involves several key synthetic strategies. These approaches are designed to create the characteristic β-alkylated structure of Guerbet alcohols.

Catalytic Processes in Branched Alcohol Synthesis

Catalysis is fundamental to the efficient synthesis of branched alcohols. Different types of catalysts are employed to facilitate specific reaction steps, including esterification, etherification, dehydration, and alcohol modification.

Transition metal complexes are effective catalysts in various organic transformations. For instance, a solid Fe-Zn double-metal cyanide (DMC) complex has been successfully used to catalyze the transesterification of methyl oleate (B1233923) with long-chain alcohols, including 2-ethyl-1-hexanol, 1-decanol, and 1-dodecanol (B7769020), to produce fatty monoester lubricant base oils with yields as high as 96.7 mol%. ias.ac.inresearchgate.net This type of catalyst is advantageous as it avoids the formation of undesirable ether byproducts. ias.ac.in The DMC catalyst has also demonstrated good reusability in multiple cycles with minimal loss of activity. ias.ac.in

In the context of the Guerbet reaction, transition metal-containing components such as Ni, Pd, Cu, Rh, and Ir are often added to the reaction system. aocs.org These metals catalyze the hydrogenation steps, which can lead to milder reaction conditions. aocs.org For example, iridium complexes like [IrCl(cod)]₂ and [Cp*IrCl₂]₂ have been used to catalyze the Guerbet reaction of primary alcohols to produce β-alkylated primary alcohols, such as the synthesis of 2-ethyl-1-hexanol from butanol. aocs.org Similarly, rhodium catalysts have been employed in the cross-condensation of methanol (B129727) with 1-butanol (B46404) or 1-pentanol (B3423595). aocs.org

Solid acid catalysts play a role in reactions such as etherification and dehydration of alcohols. For example, tungstated zirconia has been investigated for the etherification of 1-dodecanol. osti.gov The mechanism is thought to involve the cooperation between Brønsted and Lewis acid sites on the catalyst surface, which enhances the selectivity towards ether formation by increasing the concentration of adsorbed alcohol. osti.gov This promotes the bimolecular reaction to form an ether over the unimolecular dehydration to an olefin. osti.gov

Hydrotalcite-type materials, which are mixed metal hydroxides with a layered structure, can act as solid base catalysts. While specific applications for this compound synthesis are not detailed in the provided search results, related materials like magnesium oxide (MgO) and Mg-Al mixed oxides are known to catalyze the Guerbet condensation of ethanol (B145695) to 1-butanol. aocs.orguu.nl These basic catalysts are capable of facilitating both the dehydrogenation/hydrogenation and aldol (B89426) condensation steps of the Guerbet reaction. uu.nl

Solid Acid Catalysis in Etherification and Dehydration

Guerbet Reaction Mechanisms and Application to Higher Alcohol Production

The Guerbet reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol with the loss of a water molecule. wikipedia.org This reaction is a cornerstone for the production of higher branched alcohols, known as Guerbet alcohols. aocs.orgwikipedia.org The reaction is typically carried out at elevated temperatures (180-360 °C) in the presence of an alkali metal hydroxide (B78521) or alkoxide catalyst. wikipedia.org

The mechanism of the Guerbet reaction involves a four-step sequence:

Dehydrogenation: The primary alcohol is oxidized to an aldehyde. uu.nlwikipedia.org

Aldol Condensation: Two molecules of the aldehyde react to form an α,β-unsaturated aldehyde. uu.nlwikipedia.org

Dehydration: A molecule of water is eliminated. google.com

Hydrogenation: The unsaturated aldehyde is reduced to the final branched alcohol. uu.nlwikipedia.org

A competing reaction is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid. wikipedia.org

The synthesis of this compound can be achieved through the Guerbet reaction. While direct dimerization of a single alcohol leads to a product with double the carbon atoms, cross-Guerbet reactions using a mixture of starting alcohols can produce a variety of branched alcohols. aocs.orggoogle.com For instance, reacting 1-butanol and 1-pentanol can yield 2-ethyl-1-hexanol, 2-ethyl-1-heptanol, 2-propyl-1-hexanol, and 2-propyl-1-heptanol. google.com Similarly, this compound can be synthesized through the appropriate choice of starting alcohols.

Catalytic systems for the Guerbet reaction often consist of a catalyst and a base. google.com Both homogeneous and heterogeneous catalysts can be used. google.com For the production of higher molecular weight Guerbet alcohols, heterogeneous catalysts like Ni/MgO/SiO₂ are often preferred as they facilitate product separation. google.com Strong bases, such as sodium tert-butoxide, are beneficial, especially at lower temperatures and atmospheric pressure. google.com

| Catalyst System | Starting Alcohol(s) | Product(s) | Reference |

| Alkali catalyzer and titanium(IV) or zirconium(IV) acid derivatives | Primary or secondary alkanols (C2-C30) | Guerbet alcohols | wipo.int |

| Base and a homogeneous (e.g., Pd(Ac)₂) or heterogeneous (e.g., Ni/MgO/SiO₂) catalyst | Primary alcohols (RCH₂CH₂OH, R=H or C1-C14 alkyl) | Mixture of Guerbet alcohols | google.com |

| Rhodium catalyst | Methanol and 1-butanol or 1-pentanol | Cross-condensed alcohols | aocs.org |

| [IrCl(cod)]₂ or [Cp*IrCl₂]₂ | Butanol | 2-ethyl-1-hexanol | aocs.org |

| Potassium hydroxide and transition metal (e.g., Ni, Pd, Cu) | Fatty alcohols | Guerbet alcohols | aocs.org |

Transesterification Processes for Fatty Monoester Lubricant Base Oils

Transesterification is a key process for producing biolubricants. In this reaction, an ester (like a fatty acid methyl ester from biodiesel) reacts with an alcohol in the presence of a catalyst to form a new ester and a new alcohol. ias.ac.in This method can be used to convert biodiesel into more valuable lubricant products. ias.ac.in

The synthesis of fatty monoester lubricant base oils has been achieved by reacting methyl oleate with long-chain alcohols such as 2-ethyl-1-hexanol, 1-decanol, and 1-dodecanol. ias.ac.in The reaction is catalyzed by a solid Fe-Zn double-metal cyanide (DMC) complex, which is effective and prevents the formation of ether side products. ias.ac.in The resulting long-chain esters possess desirable physical properties for use as lubricant base oils. ias.ac.in

Enzymatic catalysis offers a more environmentally friendly alternative to traditional chemical catalysis for producing these esters. mdpi.com For example, Lipozyme® 435, an immobilized lipase (B570770), has been used to catalyze the esterification of 2-methylhexanoic acid with 2-octyl-1-dodecanol in a solvent-free medium. mdpi.com This biocatalytic approach aligns with the principles of green chemistry by using milder reaction conditions and reducing waste. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Methyl oleate | 2-ethyl-1-hexanol, 1-decanol, or 1-dodecanol | Fe-Zn double-metal cyanide (DMC) complex | Fatty monoester lubricant base oil | ias.ac.inresearchgate.net |

| 2-methylhexanoic acid | 2-octyl-1-dodecanol | Lipozyme® 435 | 2-octyl-1-dodecanoyl-2-methylhexanoate | mdpi.com |

Biocatalytic and Enzymatic Synthesis of this compound and its Derivatives

Biocatalysis, utilizing enzymes to mediate chemical reactions, offers a green and highly selective alternative for producing this compound esters. These esters, particularly those with branched chains, exhibit desirable properties such as improved performance at low temperatures, making them valuable in industries like cosmetics and biolubricants. nih.govmdpi.com

Lipase-Catalyzed Esterification and Other Biotransformations for Branched Alcohols and Esters

Lipases are a class of enzymes that have proven effective in catalyzing the synthesis of a wide variety of esters, including those derived from branched-chain alcohols like this compound. nih.gov The enzymatic synthesis of branched-chain esters can be more complex than that of their linear counterparts, particularly when the acid substrate is also branched, due to steric hindrance near the enzyme's active site. nih.gov

The immobilized lipase Novozym® 435, derived from Candida antarctica lipase B (CalB), is a commonly used biocatalyst for these reactions. nih.govmdpi.com It has demonstrated its ability to catalyze the synthesis of esters from branched alcohols and both linear and branched acids in solvent-free media. nih.gov For instance, the synthesis of 2-ethylhexyl 2-methylhexanoate has been successfully achieved using Novozym® 435 with 2-ethylhexanol and 2-methylhexanoic acid as substrates. nih.gov Similarly, the esterification of 2-methylhexanoic acid with 2-octyl-1-dodecanol has been optimized using the same lipase. mdpi.com

The use of lipases allows for reactions to occur under mild conditions, reducing energy consumption and aligning with the principles of "green chemistry". nih.govmdpi.com These biocatalytic processes can produce esters with high conversion rates. nih.govmdpi.com

Enzyme Immobilization and Reactor Design for Biocatalytic Efficiency

Enzyme immobilization is a critical strategy for enhancing the operational stability of biocatalysts and facilitating their recovery and reuse, which is essential for the economic viability of industrial processes. nih.govmonash.edu Immobilization involves confining the enzyme to a solid support, which can be achieved through various methods such as adsorption, covalent binding, entrapment, and cross-linking. monash.edunih.gov

Common carrier materials for enzyme immobilization include natural polymers like polysaccharide derivatives and synthetic polymers such as polyvinyl alcohol (PVA) and silica-based supports. monash.edunih.govmdpi.com For example, alcohol dehydrogenase (ADH) has been successfully immobilized on a chemically modified PVA fibrous carrier, resulting in improved stability over a wider pH range and enhanced reusability. monash.edu Silica-based supports have also been explored for immobilizing ADHs, offering a cost-effective alternative to functionalized polymeric resins. mdpi.com

The choice of immobilization technique and support material can significantly impact the enzyme's activity, stability, and resistance to inhibitors. monash.edunih.gov Covalent immobilization, for instance, provides a strong linkage that minimizes enzyme leakage. monash.edu

Reactor design also plays a crucial role in the efficiency of biocatalytic processes. Batch reactors are commonly used for these syntheses. mdpi.com For instance, the synthesis of 2-octyl-1-dodecanoyl-2-methylhexanoate was carried out in a jacketed batch reactor. mdpi.com The design must account for factors such as mass transfer limitations, especially when dealing with viscous substrates like long-chain fatty acids and alcohols. rsc.org

Process Optimization Strategies for Biocatalytic Pathways

Optimizing reaction parameters is key to maximizing the yield and efficiency of biocatalytic esterification. Key variables that are often optimized include temperature, substrate molar ratio, and biocatalyst loading. nih.govmdpi.comrsc.org

Temperature: The optimal temperature for enzymatic esterification balances the need for sufficient diffusion of reactants with the preservation of the enzyme's catalytic activity. rsc.org For the synthesis of 2-ethylhexyl 2-methylhexanoate, operating at 80°C with a 20% excess of alcohol resulted in a 99% conversion in a shorter time compared to reacting at 70°C with a 10% excess, which yielded 97% conversion over a longer period. nih.gov In the synthesis of 2-octyl-1-dodecanoyl 2-methylhexanoate, a temperature of 80°C was found to be optimal. mdpi.com

Substrate Molar Ratio: The molar ratio of alcohol to acid can influence the reaction equilibrium. An excess of the alcohol is often used to drive the reaction towards ester formation, especially when dealing with volatile alcohols where evaporation can be a concern. nih.gov For instance, a 10-20% molar excess of alcohol was used in the synthesis of 2-ethylhexyl 2-methylhexanoate. researchgate.net

Biocatalyst Loading: The amount of enzyme used can affect the reaction rate. However, high biocatalyst loadings can present challenges in stirring and recovery, particularly in viscous reaction media. rsc.org In the synthesis of 2-octyl-1-dodecanoyl 2-methylhexanoate, a biocatalyst concentration of 2.5% (w/w) was determined to be optimal. mdpi.com

Water Content: While some water is necessary for lipase activity, excess water can favor the reverse reaction of hydrolysis, thereby reducing the ester yield. rsc.orgmdpi.com The use of water-removal agents like superabsorbent polymers or molecular sieves can enhance the conversion yield. mdpi.commdpi.com

The table below summarizes the optimized conditions for the synthesis of a branched-chain ester.

| Parameter | Optimal Condition | Reference |

| Temperature | 70-80 °C | nih.gov |

| Alcohol Molar Excess | 10-20% | nih.gov |

| Biocatalyst | Novozym® 435 | nih.gov |

| Biocatalyst Reusability | Up to 6 uses | nih.gov |

| Productivity | 203.84 kg product / kg biocatalyst | nih.gov |

Sustainable Production Routes for this compound

Sustainable production methods aim to utilize renewable resources and minimize environmental impact. One promising approach is the valorization of waste streams.

Valorization of Waste Streams through Supercritical Water Liquefaction

Hydrothermal liquefaction (HTL) is a thermochemical process that converts wet biomass into bio-crude oil using water at high temperatures and pressures. doi.orgmdpi.com This technology is particularly suitable for feedstocks with high moisture content, such as those from food waste or industrial byproducts like black liquor from the pulp and paper industry. doi.orgmdpi.comresearchgate.net

The process operates under subcritical or supercritical water conditions. Supercritical water, with its unique properties of high diffusivity and low viscosity, acts as an effective medium for breaking down complex organic matter. doi.orgaidic.it During HTL, lipids hydrolyze to fatty acids and glycerol, which can then be further transformed. doi.org Fatty acids can be decarboxylated at temperatures above 300°C to produce alkanes and alkenes. doi.org

While direct synthesis of this compound from waste via HTL is not explicitly detailed in the provided context, the process generates a bio-crude rich in various organic compounds, including alcohols and fatty acids, which could potentially serve as precursors for the synthesis of branched-chain alcohols and their esters after further processing and separation. The valorization of such waste streams represents a significant step towards a circular economy and sustainable chemical production. doi.orgmdpi.com

Advanced Characterization Techniques for 2 Ethyl 1 Dodecanol

Spectroscopic Elucidation of Molecular Structure and Composition

Spectroscopic methods are indispensable for determining the molecular architecture and identifying the functional groups present in 2-ethyl-1-dodecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide unique information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the protons are indicative of their specific locations within the molecule. For a related compound, 2-octyl-1-dodecanol, the protons on the carbon bearing the hydroxyl group (CH-OH) and the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) show characteristic signals. chemicalbook.com For this compound, a similar pattern is expected, with the methylene protons adjacent to the oxygen appearing at a distinct chemical shift.

¹³C NMR spectroscopy provides information on the carbon skeleton. PubChem provides ¹³C NMR spectral data for this compound, which can be used to confirm the number and types of carbon atoms present. nih.gov

A summary of expected NMR data for this compound is presented below:

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| -CH₂OH | ~3.5 | ~65 |

| -CH(CH₂CH₃)- | ~1.4 | ~45 |

| -CH₂- (chain) | 1.2-1.4 | 22-35 |

| -CH₃ (ethyl) | ~0.9 | ~11 |

| -CH₃ (dodecyl) | ~0.9 | ~14 |

| Note: These are approximate values and can vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the hydroxyl (-OH) group and the alkyl (C-H) groups.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which corresponds to the O-H stretching vibration of the hydrogen-bonded hydroxyl group. libretexts.org The C-O stretching vibration typically appears as a strong band in the 1260-1050 cm⁻¹ region. libretexts.org Additionally, the C-H stretching vibrations of the alkyl chain are observed between 3000 and 2850 cm⁻¹. libretexts.org Studies on similar long-chain alcohols like 1-dodecanol (B7769020) have confirmed these characteristic absorption bands. mdpi.com

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3500-3200 (broad, strong) |

| Alkyl (C-H) | C-H Stretch | 3000-2850 (strong) |

| Alcohol (C-O) | C-O Stretch | 1260-1050 (strong) |

Mass Spectrometry (MS) Coupled with Gas Chromatography (GC-MS) for Identification and Quantification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used to separate, identify, and quantify individual components within a mixture. In GC-MS analysis, the gas chromatograph separates the components, which are then introduced into the mass spectrometer for ionization and detection.

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint. According to PubChem, the mass spectrum of this compound shows a top peak at an m/z of 57 and other significant peaks at m/z 43. nih.gov This fragmentation is characteristic of aliphatic alcohols.

GC-MS is particularly useful for analyzing complex samples. For instance, a study on the volatile constituents of Flacourtia montana fruits identified this compound as one of the 36 compounds present. cabidigitallibrary.org The identification was achieved by comparing the mass spectra of the separated components with the NIST library database. cabidigitallibrary.orginformaticsjournals.co.in

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing its presence in various mixtures.

Gas Chromatography (GC) for Volatile Compound Profiling

Gas Chromatography (GC) is a standard method for analyzing volatile compounds like this compound. nist.gov The choice of the GC column's stationary phase is critical for achieving good separation. Common stationary phases include nonpolar (dimethyl silicone), slightly polar (dimethyl silicone with 5% phenyl groups), and polar (polyethylene glycol). researchgate.net

In a typical GC analysis, a sample is injected into the instrument, where it is vaporized and carried by an inert gas through a long column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under specific experimental conditions. For example, in the analysis of cetyl alcohol, related fatty alcohols like 2-ethyl-1-tetradecanol are identified based on their retention times. uspnf.com

Retention Index Analysis in Chromatographic Studies

The retention index (RI) is a system that normalizes retention times to a series of n-alkanes, making inter-laboratory comparisons more reliable. nist.gov The Kovats retention index is commonly used in GC. The NIST Chemistry WebBook reports a Kovats retention index of 2090 for this compound on a standard polar (DB-Wax) capillary column. nist.gov This value was determined in a study characterizing the volatile profile of Brazilian Merlot wines. nist.gov

Retention indices are particularly valuable when combined with mass spectrometry, as they can help to differentiate between isomers that may have very similar mass spectra. nist.gov

| Chromatographic Parameter | Reported Value for this compound | Stationary Phase | Reference |

| Kovats Retention Index | 2090 | DB-Wax (polar) | nist.gov |

Rheological and Viscometric Measurements in Application Studies

Rheological and viscometric measurements are crucial for characterizing this compound's performance in various industrial applications, particularly where it functions as a viscosity modifier, gelling agent, or a key component in complex fluid systems. These studies assess the flow behavior and internal friction of formulations containing the compound, which directly relates to product stability, texture, and efficacy.

Detailed research findings from application-centric studies, such as in lubricants and surfactant systems, demonstrate the impact of this compound on the final product's rheology.

In the field of biolubricants, alcohols like this compound are precursors to synthetic esters. The viscosity of these esters is a primary determinant of their performance. researchgate.netmdpi.com Standardized tests are used to measure key viscometric properties. The viscosity index (VI), a critical parameter, is calculated from kinematic viscosity measurements at 40 °C and 100 °C. mdpi.com A high VI indicates a smaller change in viscosity with temperature, which is highly desirable for lubricants operating under extreme temperature variations. researchgate.netmdpi.com The characterization involves measuring density and dynamic viscosity, from which the kinematic viscosity and subsequently the VI are determined. mdpi.com

Table 1: Standard Viscometric Characterization for Biolubricants Derived from Alcohols This table represents typical measurements performed on biolubricants synthesized from alcohols like this compound, as described in application studies.

| Parameter Measured | Temperature (°C) | Unit | Purpose | Source |

| Density | 40 and 100 | g/cm³ | Required for kinematic viscosity calculation | mdpi.com |

| Dynamic Viscosity | 40 and 100 | mPa·s or cP | Measures the fluid's internal resistance to flow | mdpi.com |

| Kinematic Viscosity | 40 and 100 | mm²/s or cSt | Calculated from dynamic viscosity and density | mdpi.com |

| Viscosity Index (VI) | N/A | Dimensionless | Indicates the effect of temperature on viscosity | mdpi.com |

This compound also functions as a gelling agent in structured surfactant systems, such as gel laundry detergents. In this application, its role is to increase the viscosity of the liquid matrix, enabling the stable suspension of particles and preventing phase separation (syneresis). google.com The rheological profile is critical; the formulation must be highly viscous at rest to ensure stability but may exhibit shear-thinning properties for ease of pouring and dispersion. Research outlined in patents specifies target viscosity values for such gels. google.com

Table 2: Rheological Targets for a Gel Detergent Using this compound as a Gelling Agent Data derived from patent literature describing the application of this compound in surfactant-based gels.

| Parameter | Condition | Value | Purpose | Source |

| Gelling Agent Concentration | By weight of composition | 3% to 6% | To achieve the desired gel structure | google.com |

| Viscosity | At rest or up to 10 Pa shear stress | ≥ 100 Pa·s (preferably ≥ 500 Pa·s) | Ensures stable suspension of particles | google.com |

| Surfactant System | Anionic and/or Nonionic | 5% to 50% anionic; 5% to 50% nonionic | Forms the liquid matrix to be gelled | google.com |

Furthermore, studies on the interaction between long-chain alcohols and surfactants in aqueous solutions provide insight into the thickening mechanism of this compound. The addition of alcohols like dodecanol (B89629) to surfactant solutions, such as cetyltrimethylammonium bromide (CTAB), can induce the formation of elongated, worm-like micelles. researchgate.net This microstructural transition leads to a significant increase in the solution's viscosity. The effect is dependent on the alcohol's concentration. Rheological measurements, particularly of zero-shear viscosity (η₀), quantify this thickening effect. researchgate.net

Table 3: Research Findings on the Effect of Dodecanol on Surfactant Solution Viscosity This table summarizes representative findings on how long-chain alcohols impact the rheology of surfactant systems. The data illustrates the significant increase in viscosity upon the addition of the alcohol.

| System | Alcohol Concentration (M) | Zero-Shear Viscosity (η₀) (Pa·s) | Observation | Source |

| 0.1M CTAB / 0.1M KBr | 0 | ~0.001 | Low viscosity, similar to water | researchgate.net |

| 0.1M CTAB / 0.1M KBr with Dodecanol | 0.02 | > 10 | Significant viscosity increase due to worm-like micelle formation | researchgate.net |

| 0.1M CTAB / 0.1M KBr with Dodecanol | 0.03 | ~100 | Further increase in viscosity with higher alcohol concentration | researchgate.net |

Research on Applications and Functional Derivatives of 2 Ethyl 1 Dodecanol

Lubricant Chemistry and Performance Enhancement

The development of high-performance and environmentally benign lubricants is a critical area of research. Branched-chain alcohols like 2-Ethyl-1-dodecanol are investigated as key synthons for biolubricant base oils, prized for their unique molecular architecture which can impart desirable properties such as improved low-temperature fluidity and thermal stability.

Synthesis and Evaluation of this compound-Based Esters as Biolubricant Base Oils

Research into biolubricants frequently involves the chemical modification of vegetable oils to enhance their performance. ajgreenchem.com A common pathway is the epoxidation of unsaturated fatty acids within vegetable oils, followed by a ring-opening reaction with an alcohol to create polyhydroxy esters. ajgreenchem.comusask.ca Studies have utilized a variety of alcohols in this process, including linear alcohols like 1-dodecanol (B7769020) and branched alcohols such as 2-ethylhexanol, to synthesize potential lubricant base stocks from sources like linseed and soybean oil. ajgreenchem.comnbu.ac.in

The synthesis of α-hydroxy ethers from waste vegetable oil has also been explored, using different fatty alcohols for the ring-opening reaction. researchgate.net The choice of alcohol is crucial as its structure (linear, branched, or cyclic) significantly influences the physicochemical properties of the final biolubricant. researchgate.net For example, in one study, the reaction of epoxidized linseed oil with various alcohols, including dodecanol (B89629) and 2-ethylhexanol, in the presence of an acid catalyst yielded ring-opened products evaluated as lubricant base stocks. ajgreenchem.com Similarly, long-chain branched ethers, which show promise as superior lubricants, can be synthesized via the reductive etherification of alcohols, including those sourced from biomass. osti.gov These synthesis strategies highlight a versatile approach to producing second-generation biolubricants with tailored properties. researchgate.net

Investigations into Viscosity Index and Rheological Behavior of Lubricant Formulations

The performance of a lubricant is heavily defined by its rheological properties, particularly its viscosity and how it changes with temperature. The viscosity index (VI) is a critical unitless parameter; a higher VI indicates greater viscosity stability over a wide temperature range, which is highly desirable for lubricant applications. nbu.ac.in Research demonstrates that the structure of the alcohol used in synthesizing lubricant esters has a profound impact on these properties.

Biolubricants derived from branched alcohols tend to exhibit superior low-temperature characteristics, such as a lower pour point (PP). ajgreenchem.com For instance, ring-opened products of epoxidized linseed oil synthesized with branched alcohols like 2-ethylhexanol and isodecanol (B128192) showed improved pour points compared to those made with linear alcohols. ajgreenchem.com The branching in the alcohol moiety is thought to hinder the formation of wax crystals at low temperatures. ajgreenchem.com

The following table summarizes key findings on the properties of biolubricants synthesized using dodecanol and other structurally relevant branched alcohols.

| Biolubricant Base Stock | Alcohol Component | Key Physicochemical Findings | Source(s) |

| Ring-opened epoxidized linseed oil | 2-ethylhexanol | Exhibited superior low-temperature flow (pour point) and a high viscosity index. | ajgreenchem.com |

| α-hydroxy ether | Dodecanol | Showed a high viscosity index of 143 and a low pour point of < -27 °C. | researchgate.net |

| 2-octyl-1-dodecanoyl 2-methylhexanoate | 2-octyl-1-dodecanol | Possesses a very high viscosity index (>200), indicating excellent performance under extreme temperature variations. | researchgate.netmdpi.com |

| Hydrocarbon blend | 1-dodecanol | Increased hydrodynamic film thickness while reducing viscous friction in high-pressure contacts. | acs.org |

These studies collectively show that esters of branched-chain alcohols, a class to which this compound belongs, are promising candidates for formulating high-performance lubricants with excellent viscosity and low-temperature properties.

Sustainable Lubricant Development and Green Chemistry Metrics in Production

The push towards sustainability has catalyzed significant research into biolubricants derived from renewable resources like vegetable oils and animal fats. researchgate.netmdpi.combohrium.com These bio-based materials are considered more environmentally friendly than traditional mineral-based lubricants due to their biodegradability and non-toxic nature. researchgate.netmdpi.com

Role in Cosmetic and Pharmaceutical Formulation Science

In cosmetics and topical pharmaceuticals, this compound and related Guerbet alcohols serve as multifunctional excipients. Their unique physical and chemical properties, such as being clear, oily liquids with low melting points, make them valuable in a variety of formulations. chemdad.comthegoodscentscompany.com

Studies on Emulsifying and Stabilizing Properties in Topical Systems

Guerbet alcohols, including the closely related compound 2-octyl-1-dodecanol, are widely utilized in cosmetics and topical pharmaceuticals as emulsifying and opacifying agents. chemdad.comlookchem.comchemicalbook.com Their primary function in creams and lotions is to act as a stabilizer, helping to form and maintain the integrity of emulsions by preventing the oil and liquid components from separating. atamanchemicals.com This stabilizing capability is critical for the shelf-life and consistent performance of the final product.

Furthermore, these alcohols act as emollients, providing moisturizing and smoothing effects, and as thickeners in formulations like moisturizers. atamanchemicals.com Research has specifically noted the use of 2-octyl-1-dodecanol as an emulsion stabilizer in polymer matrix patches, ensuring the uniform distribution of components, which is vital for consistent performance. chemdad.comchemicalbook.com

| Application Area | Function of Guerbet Alcohols (e.g., 2-Octyl-1-dodecanol) | Source(s) |

| Creams and Lotions | Emulsion stabilizer, thickener, emollient, opacifying agent. | thegoodscentscompany.comatamanchemicals.com |

| Polymer Matrix Patches | Emulsion stabilizer to ensure uniformity. | chemdad.comchemicalbook.com |

| General Cosmetics | Prevents separation of oil and liquid components; provides a soft, silky feel. | atamanchemicals.com |

Research on Permeation Enhancement Mechanisms in Dermal Drug Delivery

Transdermal drug delivery is a non-invasive method for administering therapeutic agents, but the skin's barrier function, primarily due to the stratum corneum, poses a significant challenge. researchgate.net Chemical permeation enhancers are compounds incorporated into topical formulations to reversibly reduce the barrier resistance of the skin and improve drug absorption. nih.gov

Studies have identified long-chain alcohols and their derivatives as potential permeation enhancers. chemdad.comlookchem.comchemicalbook.com Research into octyldodecanol (B41232) has suggested it could serve as a dermal permeation enhancer and it has been used in the formulation of oil/water microemulsions to act as a vehicle for delivering drugs with low skin penetration. chemdad.comlookchem.comchemicalbook.com In one specific study investigating the transdermal delivery of the antiviral drug adefovir, 1-dodecanol was evaluated as a potential enhancer. nih.gov Although it proved ineffective for that particular hydrophilic drug, its inclusion in the study underscores that alcohols of this class are actively being researched for this application. nih.gov The mechanism by which many enhancers work involves interacting with the intercellular lipids in the stratum corneum, disrupting their highly ordered structure and thereby facilitating drug passage. nih.gov

Flavor and Fragrance Chemistry

Identification and Sensory Characterization of this compound in Natural Products

This compound has been identified as a volatile organic compound in several natural products, contributing to their unique sensory profiles. Research using techniques such as gas chromatography-mass spectrometry (GC-MS) has enabled the detection of this compound in various plant and food matrices.

The following table summarizes the key findings regarding the identification and sensory attributes of this compound in natural products.

Polymer Science and Material Applications

This compound is a type of branched fatty alcohol known as a Guerbet alcohol. rsc.orgwikipedia.org This class of alcohols is recognized for having unique physical properties, such as low melting points and excellent fluidity compared to their linear isomers, which makes them of interest in material applications. rsc.org

Investigation as a Co-catalyst or Initiator in Polymerization Reactions

While long-chain linear alcohols, particularly 1-dodecanol, are widely documented as effective co-catalysts or initiators in the ring-opening polymerization of lactides and glycolides to produce polymers like PLA and PLGA, specific research investigating this compound for this purpose is not extensively reported in the literature. avestia.comresearchgate.netresearchgate.netd-nb.infoius.edu.ba The initiation mechanism in these reactions often involves the alcohol reacting with a catalyst, such as tin(II) ethyl hexanoate, to form the active catalytic species that begins the polymer chain growth. d-nb.inforsc.org Although this compound possesses the requisite hydroxyl group for such initiation, detailed kinetic studies or direct comparisons with established initiators like 1-dodecanol are not prominently featured in available research.

Development of Specialized Polymeric Materials

The application of this compound in the development of specialized polymeric materials is not specifically detailed in the reviewed scientific literature. However, structurally similar Guerbet alcohols have been noted for their use in material science. For instance, 2-octyl-1-dodecanol has been used as an emulsion stabilizer for polymer matrix patches. chemdad.comlookchem.com Other branched alcohols are used as diluents in the formation of clear, wettable silicone hydrogel articles for applications like contact lenses. google.com These applications leverage the unique solvency and physical properties imparted by the branched alkyl chain structure characteristic of Guerbet alcohols.

Extraction and Separation Processes

The use of this compound as a primary solvent or agent in industrial extraction and separation processes is not widely documented. Research in this area often focuses on other long-chain alcohols. For example, 1-dodecanol has been investigated as a solvent for extracting ethanol (B145695) from fermentation broths and for separating polycyclic aromatic hydrocarbons from water samples. atamanchemicals.comresearchgate.net Similarly, 2-ethyl-1-hexanol is another branched alcohol frequently studied as a solvent extractant for biobutanol recovery and as a diluent in the reactive extraction of carboxylic acids. acs.orgresearchgate.net

Diluent Applications in Liquid-Liquid Extraction Methodologies for Biomolecules

This compound, a type of Guerbet alcohol, possesses properties that make it a subject of interest for applications as a diluent in liquid-liquid extraction (LLE) processes for separating biomolecules. Its branched-chain structure and higher molecular weight contribute to its low water solubility, a critical factor for an effective organic phase in LLE. While specific research focusing exclusively on this compound in biomolecule extraction is limited, the functions of structurally similar long-chain and Guerbet alcohols provide significant insights into its potential applications. These related compounds are often used as modifiers or the primary diluent in the organic phase to enhance extraction efficiency and prevent issues like third-phase formation.

Detailed Research Findings

Research into the liquid-liquid extraction of biomolecules often involves screening various solvents to find the optimal combination for a specific separation. Studies on related Guerbet alcohols highlight their effectiveness in these systems. For instance, in the recovery of butanol from fermentation broths, a process relevant to biofuel production, Guerbet alcohols have been investigated as effective extractants.

A systematic solvent screening for in situ acetone-butanol-ethanol (ABE) extractive fermentation identified the Guerbet alcohol 2-butyl-1-octanol (B151752) as a superior solvent. researchgate.netresearchgate.net This alcohol demonstrated favorable extracting characteristics, including a high partition coefficient and selectivity for butanol, while also maintaining biocompatibility with the fermenting microorganism, Clostridium acetobutylicum. researchgate.netresearchgate.net This is a significant finding, as in situ product recovery requires the solvent to be non-toxic to the microorganisms. The study emphasized that alcohols, in general, showed the best extraction capabilities for butanol. researchgate.net

Furthermore, long-chain alcohols like 1-dodecanol have been successfully employed as extractants in membrane-assisted extractive fermentation of ABE. researchgate.net In one study, using 1-dodecanol as the extractant with a polytetrafluoroethylene (PTFE) membrane prevented the growth inhibition of Clostridium saccharoperbutylacetonicum and led to increased glucose consumption and butanol production compared to conventional fermentation. researchgate.net This demonstrates the utility of long-chain alcohols in enhancing bioprocesses by mitigating product inhibition. researchgate.net

The table below summarizes the findings for the extraction of butanol using the related Guerbet alcohol, 2-butyl-1-octanol, which illustrates the potential performance of branched long-chain alcohols like this compound in similar applications.

Table 1: Extraction Performance of 2-Butyl-1-octanol in ABE Fermentation Broth

| Parameter | Value | Reference |

|---|---|---|

| Partition Coefficient (Butanol) | 6.76 | researchgate.net |

| Selectivity (Butanol/Water) | 644 | researchgate.net |

| Biocompatibility | Maintained with C. acetobutylicum | researchgate.netresearchgate.net |

| Butanol Yield Enhancement | 27.4% | researchgate.net |

Long-chain alcohols are also utilized in the extraction of other biomolecules. For example, they are components in hydrophobic deep eutectic solvents (HDESs), which are emerging as greener alternatives to conventional extraction media. acs.orgnih.gov In the formation of these solvents, long-chain alcohols like decanol (B1663958) and dodecanol are combined with hydrogen bond acceptors. acs.orgnih.gov These systems have shown promise in the extraction of various organic compounds.

Environmental Fate, Ecotoxicology, and Sustainability of 2 Ethyl 1 Dodecanol

Biodegradation Pathways and Mechanisms in Environmental Systems

The breakdown of 2-ethyl-1-dodecanol in the environment is a critical factor in determining its persistence and potential for long-term impact. Biodegradation processes, mediated by microorganisms, are the primary routes of degradation for long-chain alcohols.

Aerobic and Anaerobic Degradation Studies of Long-Chain Alcohols

Long-chain aliphatic alcohols, including both linear and branched isomers, are generally considered to be readily biodegradable under aerobic conditions. europa.eu Studies on alcohols with chain lengths up to C18 have demonstrated that they are readily biodegradable, with most reaching the required pass levels in standard tests. europa.eu For instance, the category of C12-C15 branched and linear alcohols has been found to be readily biodegradable. europa.eu The biodegradation of these alcohols is a crucial aspect of their environmental profile, suggesting a low potential for bioaccumulation. usda.gov The metabolic pathways in living organisms contribute to this rapid breakdown. usda.gov

Under aerobic conditions, the degradation of primary alcohols like this compound typically proceeds via oxidation to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. This fatty acid can then be completely mineralized to carbon dioxide and water through the beta-oxidation pathway. The branching at the C2 position in this compound (a Guerbet alcohol) does not appear to significantly impede this aerobic process.

Information on the anaerobic degradation of long-chain alcohols is more limited. However, it is suggested that similar higher and lower molecular weight alcohols undergo substantial degradation under anaerobic conditions. oecd.org While linear alcohols are known to be biodegradable in anaerobic environments, branching in the alkyl chain can influence the degradation rate and pathway.

Comparative Biodegradation Assessment of Ethoxylated Derivatives

Alcohol ethoxylates (AEOs), nonionic surfactants derived from fatty alcohols, are also subject to biodegradation. The mechanism of this breakdown can be influenced by the structure of the parent alcohol, particularly the degree of branching. For AEOs derived from linear or lightly branched alcohols, such as those with 2-methyl or 2-ethyl side chains, aerobic biodegradation often proceeds via a central cleavage of the ether bond. industrialchemicals.gov.au This process separates the hydrophobic alkyl chain from the hydrophilic polyethylene (B3416737) glycol (PEG) chain, both of which can be further degraded. industrialchemicals.gov.auresearchgate.netnih.gov An alternative pathway involves the oxidation of the terminal carbon of either the alkyl or ethoxylate chain. industrialchemicals.gov.au

Studies have shown that AEOs based on single-branched primary alcohols with short side chains, like 2-ethyl-hexanol, exhibit good biodegradability under aerobic conditions. core.ac.uk This suggests that the ethoxylates of this compound would also be readily biodegradable aerobically.

However, under anaerobic conditions, branching can have a more significant impact. A study on a 2-ethyl-branched alcohol ethoxylate found that it was transformed into (2-ethyl-hexyloxy)-acetate, which resisted further degradation. core.ac.uk This indicates that the initial step of ethoxylate chain shortening is sterically hindered by the alkyl branching in an anaerobic environment, leading to the formation of persistent metabolites. core.ac.uk This contrasts with linear AEOs, which are generally considered well-biodegradable under both aerobic and anaerobic conditions. core.ac.uk The inclusion of propylene (B89431) oxide units or a high degree of branching in alcohol alkoxylates has been shown to have a detrimental effect on anaerobic degradability. core.ac.ukgoogle.com

Aquatic Ecotoxicity Studies

The potential impact of this compound on aquatic ecosystems is a key aspect of its environmental risk assessment. Toxicity is evaluated through acute (short-term) and chronic (long-term) studies on representative aquatic organisms.

Acute and Chronic Effects on Aquatic Organisms

As part of the C6-24 long-chain aliphatic alcohols (LCAAs) category, the aquatic toxicity of this compound is related to its carbon chain length and branching. Generally, for alcohols, aquatic toxicity increases with increasing chain length up to a "cut-off" point, where low water solubility limits the bioavailability of the substance to the extent that no toxic effects are observed. oecd.org

Data for alcohols in a similar carbon range provide insight into the expected toxicity of this compound. For example, the C14-15 branched and linear alcohol category is classified as very toxic to aquatic life with long-lasting effects. syskem.de The linear isomer, 1-dodecanol (B7769020) (C12), is acutely toxic to various aquatic organisms at concentrations of 1 mg/L or lower. oecd.org A 21-day chronic study on Daphnia magna established a No-Observed-Effect Concentration (NOEC) of 1.0 mg/L for 1-dodecanol. oecd.org

The table below summarizes acute and chronic aquatic toxicity data for 1-dodecanol, a structural isomer of this compound, which is often used as a read-across substance.

| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|

| Fish (Species not specified) | LC50 | 1.01 | 96 h | carlroth.com |

| Aquatic Invertebrates (Daphnia magna) | EC50 | 0.765 | 48 h | carlroth.com |

| Algae (Scenedesmus subspicatus) | EC50 | 0.97 | 72 h | oecd.org |

| Aquatic Invertebrates (Daphnia magna) | NOEC (Reproduction) | 1.0 | 21 d | oecd.org |

LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

It is important to note that while branched ethoxylated alcohols are not expected to have higher aquatic toxicity than their linear counterparts, prior reports have indicated a potentially lower inherent aquatic toxicological hazard for highly branched AEOs compared to linear or semi-linear analogs. industrialchemicals.gov.auexxonmobilchemical.com

Assessment of Non-Polar Narcotic Toxicity

The primary mechanism of acute aquatic toxicity for long-chain alcohols like this compound is non-polar narcosis. oecd.orgoecd.orgoecd.org This is a non-specific mode of action where the chemical accumulates in the lipid-rich cell membranes of aquatic organisms, causing disruption of normal membrane function. oecd.org This disruption is reversible and is directly related to the concentration of the substance within the organism, which in turn is related to its lipophilicity (measured by the octanol-water partition coefficient, Log Kow). usda.gov

The toxicity of substances acting via non-polar narcosis is predictable based on their physicochemical properties. oecd.org For fatty alcohols with chain lengths less than C12, the effective concentrations causing toxicity (EC50) typically range from 2.0 to 25 mg/L. usda.gov As the carbon chain length increases, the lipophilicity increases, and consequently, the narcotic potency and aquatic toxicity also increase, until the water solubility limit is reached. oecd.orgoecd.org This established mode of action applies to the entire category of C6-C22 aliphatic alcohols, encompassing both linear and branched structures. oecd.orgoecd.org

Terrestrial Ecotoxicity and Phytotoxicity Investigations

Information regarding the specific effects of this compound on terrestrial organisms, including soil-dwelling invertebrates and plants, is limited. For the broader category of long-chain aliphatic alcohols, comprehensive terrestrial toxicity data is often not available, and in some regulatory frameworks, studies on terrestrial plants may be waived if the chemical safety assessment does not indicate a necessity. core.ac.uk

An OECD SIDS report on 1-dodecanol noted that no information was found on its toxicity to soil-dwelling organisms. oecd.org One study investigated the phytotoxicity of dodecan-1-ol on tomato plants, where application of a 1% or 2% aqueous emulsion resulted in leaf death within 6-10 days, along with damage to stems and shoots. oecd.org However, this represents a high concentration and direct application method. Fatty alcohols, including 1-octanol (B28484) and 1-decanol, are used in agriculture as sucker control agents on tobacco, acting as contact agents that desiccate the unwanted growth. usda.gov

Given the lack of specific data for this compound, a detailed assessment of its terrestrial ecotoxicity and phytotoxicity remains an area for further investigation.

Human Health Risk Assessment Methodologies in Occupational and Consumer Exposure Scenarios

The human health risk assessment for this compound, a branched long-chain alcohol, follows a structured approach that evaluates potential hazards and the likelihood of adverse effects from exposure in both occupational and consumer settings. This process is generally applied to the broader category of long-chain alcohols (LCOHs) and involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. oecd.orgoecd.orgnih.gov

Hazard Identification

For long-chain alcohols, including branched isomers like this compound, the primary human health hazard identified is skin and eye irritation. oecd.orgnih.govcapes.gov.br The degree of irritation is generally inversely related to the carbon chain length. oecd.orgnih.govresearchgate.net Alcohols in the C6-C11 range are typically considered irritants, while those in the C12-C16 range, which includes this compound (a C14 alcohol), are considered to be mild irritants. nih.govresearchgate.net Alcohols with chain lengths of C18 and above are generally found to be non-irritating. nih.govresearchgate.net

Systemic toxicity for long-chain alcohols is considered to be of a low order. oecd.orgnih.gov Studies on representative LCOHs show low acute and repeat dose toxicity. nih.govcapes.gov.br These substances are generally not found to be genotoxic, carcinogenic, or to have adverse effects on reproduction or development. researchgate.netepa.govepa.gov

Dose-Response Assessment

This step aims to establish the relationship between the dose of the substance and the incidence or severity of an adverse effect. For the irritant effects of long-chain alcohols, this involves determining the concentration at which irritation occurs. For systemic effects, a No-Observed-Adverse-Effect Level (NOAEL) is typically determined from repeated dose toxicity studies in animals. researchgate.net For long-chain alcohols, the NOAELs from various studies are generally high, indicating low systemic toxicity. researchgate.net

Exposure Assessment

Exposure assessment methodologies differ for occupational and consumer scenarios.

Occupational Exposure: In workplace settings, such as during the manufacture or formulation of products containing this compound, exposure can occur via dermal contact and inhalation. nih.gov Given the low vapor pressure of this compound, inhalation exposure is generally expected to be low under normal hygienic conditions. oecd.org Dermal exposure is considered the primary route. scbt.com Exposure is estimated using models that consider the concentration of the substance in products, the frequency and duration of contact, and the use of personal protective equipment. oecd.org

Consumer Exposure: Consumers may be exposed to this compound through the use of personal care products, cosmetics, and cleaning products. erasm.orgatamanchemicals.comcanada.ca Exposure is estimated using sophisticated modeling that takes into account product-specific ingredient concentrations, use patterns (amount, frequency, duration), and dermal penetration data. researchgate.net Aggregate exposure from the use of multiple products containing the substance is also considered. researchgate.net

Risk Characterization

In the final step, the information from the hazard identification, dose-response assessment, and exposure assessment is integrated to characterize the risk. This is often done by calculating a Margin of Exposure (MOE). The MOE is the ratio of the NOAEL (for systemic effects) or the no-effect level for irritation to the estimated human exposure. researchgate.netcanada.ca A sufficiently large MOE provides confidence that the risk to human health is adequately controlled. nih.govresearchgate.net For long-chain alcohols like this compound, the available data have generally supported adequate margins of exposure for their various uses. nih.govresearchgate.net

Sustainable Chemistry Principles in the Production and Use of this compound

The production and application of this compound can be evaluated through the lens of sustainable or "green" chemistry, which seeks to minimize the environmental impact of chemical processes. Key principles include maximizing atom economy, reducing waste as measured by metrics like Process Mass Intensity (PMI), and considering the entire life cycle of the product. credenceresearch.comresearchgate.net

Process Mass Intensity and Atom Economy in Synthesis

2 C7H15OH → C14H29OH + H2O

Atom Economy (AE)

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. researchgate.net The formula for percent atom economy is:

% AE = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

For the Guerbet synthesis of this compound from 1-heptanol (B7768884):

Molecular weight of 1-heptanol (C7H16O): 116.20 g/mol

Molecular weight of this compound (C14H30O): 214.39 g/mol

Molecular weight of water (H2O): 18.02 g/mol

The calculation for the atom economy is:

% AE = (214.39 g/mol / (2 * 116.20 g/mol )) x 100 ≈ 92.25%

This high atom economy is a positive feature of the Guerbet reaction, as the only theoretical byproduct is water. researchgate.net

Process Mass Intensity (PMI)

Process Mass Intensity provides a more comprehensive measure of the "greenness" of a process by considering all materials used, including reactants, solvents, catalysts, and work-up chemicals, relative to the mass of the final product. researchgate.net

PMI = Total mass in (kg) / Mass of product (kg)

Life Cycle Assessment Considerations for Environmental Impact

A Life Cycle Assessment (LCA) provides a holistic view of the environmental impacts of a product, from raw material extraction ("cradle") to its final disposal ("grave"). For this compound, a cradle-to-gate LCA, which covers the production process up to the point where the chemical leaves the factory, is a key tool for sustainability evaluation. erasm.orgresearchgate.net

Key considerations in the LCA of this compound include:

Raw Material Sourcing: The starting alcohols for the Guerbet reaction can be derived from either petrochemical feedstocks or renewable bio-based sources. credenceresearch.comepo.org

Petrochemical Route: This pathway typically involves the hydroformylation of olefins (the oxo process) to produce aldehydes, which are then hydrogenated to alcohols. researchgate.net The environmental impact is linked to the use of fossil fuels and the energy intensity of these processes. researchgate.net

Manufacturing Process: The energy consumption of the Guerbet reaction, which is typically conducted at high temperatures, is a significant factor in the LCA. rsc.orgcore.ac.uk The type of catalyst used, its efficiency, and the potential for recycling also impact the environmental profile. unibo.it Waste generated during the process, including wastewater from the reaction and separation steps, must be managed and treated. unibo.it

Use and End-of-Life: this compound is used in a variety of applications, including as a precursor for surfactants in detergents and cleaners. erasm.orgatamanchemicals.com These products are often released "down-the-drain" after use. A key environmental consideration is the biodegradability of the substance. Long-chain alcohols, including branched isomers, are generally found to be readily biodegradable, which mitigates their environmental impact in aquatic systems. erasm.orgeuropa.eu

Confidentiality often surrounds the specific Life Cycle Inventory (LCI) data for commercial chemical production. erasm.org However, such data for C12-15 fatty alcohols are often integrated into the LCAs of the consumer and industrial products in which they are used. erasm.org

Biological Relevance and Biochemical Pathways of 2 Ethyl 1 Dodecanol

Occurrence as a Natural Product and Plant Metabolite in Biological Systems

Fatty alcohols are known to be naturally present in plants and animals, where they serve as components in various biological processes. ontosight.ai 2-Ethyl-1-dodecanol, specifically, has been identified as a volatile organic compound (VOC) and a secondary metabolite in the essential oils and extracts of certain plant species.

Detailed research findings have confirmed its presence in the following plants:

Flacourtia montana : In an analysis of the volatile constituents of the wild edible fruit of Flacourtia montana, a plant from the Western Ghats in India, this compound was identified as one of 36 compounds. It was part of the alcohol group, which were the most predominant type of volatile organic compounds detected in the fruit's dichloromethane (B109758) extract. cabidigitallibrary.org

Psidium friedrichsthalianum : The essential oil from the leaves of the Costa Rican guava, Psidium friedrichsthalianum, was found to contain this compound. iomcworld.com This compound was one of several fatty acid derivatives identified, indicating its role in the plant's unique chemical profile. iomcworld.com

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species | Common Name | Part Analyzed | Finding |

|---|---|---|---|

| Flacourtia montana | Mountain Sweet Thorn | Fruit | Identified as a volatile constituent in the dichloromethane extract. cabidigitallibrary.org |

| Psidium friedrichsthalianum | Costa Rican Guava | Leaves | Detected as a component of the essential oil. iomcworld.com |

Role as an Endogenous Metabolite in Mammalian Systems

Currently, there is a lack of scientific literature identifying this compound as an endogenous metabolite in mammalian systems. While branched-chain fatty acids and alcohols exist, specific metabolic pathways leading to or involving this compound in mammals have not been documented in available research.

For context, its linear isomer, 1-dodecanol (B7769020) (also known as lauryl alcohol), is recognized as an endogenous human metabolite. chemsrc.comatamankimya.commolnova.com It is a saturated fatty alcohol derived from sources like coconut oil fatty acids and is found in various human tissues. atamankimya.commolnova.comchemicalbook.com However, the metabolic pathways and biological significance of 1-dodecanol cannot be directly extrapolated to its branched-chain counterpart, this compound, which has a different molecular structure. ontosight.ai

Investigations into Biological Interactions and Effects on Organisms

Investigations into the specific biological interactions of this compound are limited. However, as a member of the fatty alcohol chemical class, its environmental fate and potential effects on organisms, particularly in aquatic systems, are a point of consideration. The biodegradability of fatty alcohols like this compound is a significant factor, as they can impact aquatic life if they are not properly degraded in the environment. ontosight.ai

Safety data for the closely related linear isomer, 1-dodecanol, indicates that it is very toxic to aquatic organisms and can have long-lasting effects. fishersci.ca While this specific toxicity profile is for 1-dodecanol, it highlights the potential for long-chain alcohols to interact harmfully with aquatic ecosystems. The non-polar narcosis, a reversible physiological condition induced by the accumulation of lipid-soluble substances, is often the primary mechanism of toxicity for such compounds in aquatic organisms. oecd.org Further research is required to determine the specific effects and interaction mechanisms of this compound on various organisms.

Future Research Directions and Emerging Applications

Development of Novel and Green Synthetic Methodologies for 2-Ethyl-1-dodecanol

The traditional synthesis of branched alcohols like this compound often relies on the Guerbet reaction, which involves the dimerization of alcohols at high temperatures with a catalyst. aocs.org Future research is increasingly focused on creating more sustainable and efficient synthetic routes.

Key research areas include:

Advanced Catalysis: There is a push to develop novel bifunctional catalysts that can operate under milder conditions, reducing the energy intensity of the process. researchgate.net Research into catalysts based on non-precious metals or improved supports for existing catalysts like copper or palladium could lead to higher selectivity and yield for Guerbet condensation. researchgate.net

Solvent-Free Reactions: Methodologies that eliminate the need for organic solvents are a cornerstone of green chemistry. mdpi.com Microwave-assisted synthesis, for example, has been shown to be effective for producing related compounds in a solvent-free manner, significantly reducing reaction times and waste. mdpi.com

Process Intensification: Research into process intensification, such as using reactive distillation, can lead to significant savings in materials and energy. ipb.pt Applying these concepts to Guerbet alcohol production could streamline the synthesis and purification steps.

Table 1: Comparison of Synthetic Methodologies for Branched Alcohols

| Methodology | Typical Catalyst | Conditions | Advantages | Research Focus |

|---|---|---|---|---|

| Traditional Guerbet | Potassium Hydroxide (B78521) (KOH), Nickel | High Temperature (e.g., 230-250°C) | High yield for specific reactions chemicalbook.com | Lowering energy input, improving catalyst lifecycle |

| Catalytic Guerbet | Bifunctional catalysts (e.g., Copper, Palladium) | Milder temperatures and pressures | Higher selectivity, potential for continuous processes researchgate.net | Catalyst design, use of renewable raw materials researchgate.net |

| Biocatalytic Synthesis | Immobilized Lipases (e.g., Lipozyme® 435) | Low Temperature (e.g., 60-90°C), Solvent-free | Environmentally friendly, high specificity mdpi.comresearchgate.net | Overcoming steric hindrance with branched substrates mdpi.comresearchgate.net |

| Microwave-Assisted | Acid catalysts (e.g., p-Toluenesulfonic acid) | Solvent-free, rapid heating | Fast reaction times, energy efficiency mdpi.com | Application to a wider range of alcohol condensations |

Expansion of Bio-based Production and Green Chemistry Strategies

The shift towards a bio-based economy presents a major opportunity for the production of this compound. Green chemistry strategies aim to use renewable feedstocks and environmentally benign processes.

Fermentation and Biotransformation: A significant future direction is the production of precursor alcohols from renewable biomass through fermentation. researchgate.net For instance, 1-butanol (B46404) can be produced from cellulosic biomass and then converted to 2-ethyl-1-hexanol via a Guerbet reaction, a pathway that could be adapted for longer-chain alcohols. researchgate.net Furthermore, whole-cell biotransformation using genetically engineered microorganisms like Escherichia coli has proven highly efficient for producing linear alcohols such as 1-dodecanol (B7769020) from alkanes. nih.govresearchgate.net Future work could focus on engineering metabolic pathways to produce branched-chain alcohols directly.

Renewable Feedstocks: Research is exploring the use of non-edible oils and fatty acids from sources like Balanites aegyptiaca as starting materials for biofuels and biolubricants. ipb.pt These bio-based feedstocks can be converted into the necessary precursor alcohols for synthesizing compounds like this compound.

Enzymatic Routes: The use of enzymes, particularly lipases, as catalysts represents a key green chemistry strategy. researchgate.net Biocatalytic synthesis operates at low temperatures and often without the need for solvents, resulting in a more sustainable process. mdpi.comresearchgate.net While the enzymatic synthesis of esters with branched acids and alcohols can be challenging, research into optimizing reaction conditions and identifying more suitable enzymes is ongoing. mdpi.comresearchgate.net

Exploration of Advanced Material Science Applications of this compound Derivatives

The unique branched structure of this compound makes its derivatives promising candidates for advanced materials.

High-Performance Biolubricants: Derivatives of Guerbet alcohols are being investigated as next-generation biolubricants. mdpi.com Esters synthesized from branched alcohols exhibit excellent lubricating properties, high viscosity index, and good performance at extreme temperatures. ipb.ptmdpi.com Future research will likely focus on synthesizing and characterizing novel esters of this compound to develop environmentally friendly lubricants for demanding applications. mdpi.com

Novel Surfactants: Fatty alcohols are precursors to a wide range of surfactants. wikipedia.orgterra-mater.be The branched structure of this compound can be exploited to create novel surfactants with unique properties, such as improved solubility or different packing behavior at interfaces. Research into attaching various hydrophilic head groups to this hydrophobe could yield new materials for use in detergents, emulsifiers, and personal care products. whiterose.ac.uk

Phase Change Materials (PCMs): Fatty alcohols like 1-dodecanol are used as the core material in microencapsulated PCMs for thermal energy storage in buildings and other applications. researchgate.netpreprints.orgresearchgate.net The branching in this compound could alter the melting point and heat storage capacity compared to its linear isomer. aocs.org Investigating this compound and its derivatives as novel core materials for form-stable composite PCMs is a promising area of research. researchgate.net

In-depth Environmental and Toxicological Profiling for Regulatory Science and Safety Assessment

While data exists for related fatty alcohols, a comprehensive profile for this compound is lacking. Future research must focus on generating robust data to ensure its safe use and to meet regulatory requirements.

Ecotoxicology: The linear isomer, 1-dodecanol, is known to be harmful to aquatic organisms, although it is also readily biodegradable. wikipedia.orgoecd.orgnih.gov A critical research need is to conduct thorough aquatic toxicity studies on this compound to determine its specific impact on various marine and freshwater species.

Human Health: Studies on the related compound 2-ethyl-1-hexanol show it has low acute toxicity but can be a moderate skin and severe eye irritant. epa.gov It is crucial to perform detailed toxicological assessments for this compound, including skin and eye irritation, sensitization, and repeat-dose toxicity studies, to establish a complete safety profile.

Environmental Fate: Understanding how this compound behaves in the environment is essential. This includes studies on its biodegradability (both aerobic and anaerobic), potential for bioaccumulation, and distribution in soil and water compartments. This data is vital for conducting accurate environmental risk assessments.

Table 2: Summary of Available Toxicological Data for Related Alcohols

| Compound | Acute Oral Toxicity (Rat) | Skin Irritation | Aquatic Toxicity | Key Data Gap for this compound |

|---|---|---|---|---|

| 1-Dodecanol | Very Low (>12.8 ml/kg) oecd.org | Can cause severe irritation with repeated application oecd.org | Toxic to aquatic organisms at ~1 mg/l oecd.orgnih.gov | Complete, specific dataset for the branched isomer. |

| 2-Ethyl-1-hexanol | Low | Moderately irritating epa.gov | Data not specified in results | Comprehensive environmental fate and chronic toxicity data. |

Investigation of New Biological and Biochemical Roles and Interactions

Emerging research suggests that this compound may have specific biological roles that are not yet fully understood.

Natural Occurrence: this compound has been identified as a volatile constituent in the edible wild fruit of Flacourtia montana. cabidigitallibrary.org Its presence suggests a potential biological function, such as acting as a pheromone, an insect attractant, or a defense compound for the plant. nih.govchemicalbook.com Future research could investigate the ecological significance of this compound in its natural context.

Membrane Interactions: The amphiphilic nature of fatty alcohols means they can interact with cell membranes. ontosight.ai A related compound, 2-(Ethylamino)-1-dodecanol, is noted for its potential to alter membrane fluidity and permeability. ontosight.ai Investigating how the specific structure of this compound influences its interaction with lipid bilayers could uncover new biochemical roles or potential applications in areas like drug delivery systems. ontosight.ai

Table 3: Volatile Compounds Identified in Flacourtia montana Fruit (Partial List)